molecular formula C18H18Cl2N2OS B2981650 N-(2,4-dichlorobenzoyl)-N'-(4-isopropyl-3-methylphenyl)thiourea CAS No. 866151-66-8

N-(2,4-dichlorobenzoyl)-N'-(4-isopropyl-3-methylphenyl)thiourea

Cat. No. B2981650
CAS RN: 866151-66-8
M. Wt: 381.32
InChI Key: MEYIHSOBZYUUDX-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzoyl)-N'-(4-isopropyl-3-methylphenyl)thiourea, commonly referred to as DBTU, is an organic compound with a wide range of applications in scientific research. It is a synthetic compound, meaning it is not found naturally occurring in the environment. DBTU has been used in numerous studies, ranging from biochemical and physiological research to lab experiments.

Scientific Research Applications

  • Synthesis and Characterization :

    • Thiourea derivatives have been synthesized and characterized using techniques like IR, NMR, and X-ray diffraction, indicating their structural complexity and potential for various applications (Yusof et al., 2010).
  • Spectroscopic Studies :

    • Studies involving UV/vis, FT-IR, NMR, and X-ray crystallography have been conducted on thiourea derivatives, providing insight into their spectroscopic properties and potential applications in various scientific fields (Abosadiya et al., 2015).
  • Biological Activities :

    • Certain thiourea derivatives have been found to interact with DNA and demonstrate antioxidant, cytotoxic, antibacterial, and antifungal activities, suggesting their potential use in medical and pharmaceutical research (Tahir et al., 2015).
  • Green Synthesis :

    • Environmentally friendly methods for synthesizing thiourea derivatives have been developed, highlighting the push towards more sustainable chemical synthesis practices (Kumavat et al., 2013).
  • Urease Inhibition Studies :

    • Some thiourea derivatives have shown potential as urease inhibitors, suggesting applications in gastrointestinal ulcer therapy (Mumtaz et al., 2018).
  • Vibrational Properties and Structural Studies :

    • The effect of fluorine substitution on the crystal structures and vibrational properties of phenylthiourea isomers has been explored, contributing to the understanding of the molecular structure and dynamics of these compounds (Saeed et al., 2010).
  • Fungicidal and Yeast Inhibition :

    • Thiourea derivatives have been shown to inhibit the growth of fungi and yeast, pointing to their potential use in agricultural and pharmaceutical applications (Del Campo et al., 2004).

properties

IUPAC Name

2,4-dichloro-N-[(3-methyl-4-propan-2-ylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2OS/c1-10(2)14-7-5-13(8-11(14)3)21-18(24)22-17(23)15-6-4-12(19)9-16(15)20/h4-10H,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYIHSOBZYUUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorobenzoyl)-N'-(4-isopropyl-3-methylphenyl)thiourea

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